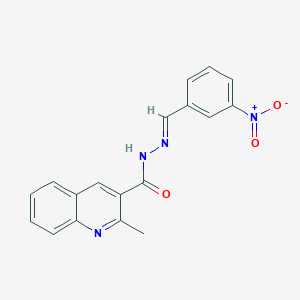
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism.
Biochemical and Physiological Effects:
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to improve insulin sensitivity, regulate blood glucose levels, and reduce oxidative stress. In Alzheimer's disease, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows researchers to target specific disease pathways and study their effects in a controlled environment. However, one limitation of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide research, including:
1. Developing more potent and selective N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide derivatives for specific disease targets.
2. Studying the pharmacokinetics and pharmacodynamics of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in animal models and humans.
3. Investigating the potential use of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in combination with other therapeutic agents for synergistic effects.
4. Studying the effects of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide on other disease pathways and targets.
5. Developing novel drug delivery systems for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. While there are advantages and limitations to using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments, there are several future directions for research that hold promise for the development of new and effective therapies.
合成法
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2-methyl-3-quinolinecarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In diabetes research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to possess antidiabetic properties by regulating blood glucose levels and improving insulin sensitivity. In Alzheimer's disease research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
特性
製品名 |
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC名 |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-6-2-3-8-17(14)20-12)18(23)21-19-11-13-5-4-7-15(9-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChIキー |
KDCISUOJYKQONI-YBFXNURJSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)